molecular formula C10H14O3 B8106796 2-(2-(Methoxymethoxy)phenyl)ethanol

2-(2-(Methoxymethoxy)phenyl)ethanol

Cat. No.: B8106796
M. Wt: 182.22 g/mol
InChI Key: JXTROXDOEPTEDL-UHFFFAOYSA-N
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Description

2-(2-(Methoxymethoxy)phenyl)ethanol is an organic compound with the molecular formula C9H12O3 It is a derivative of phenylethanol, where the phenyl ring is substituted with a methoxymethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methoxymethoxy)phenyl)ethanol typically involves the reaction of 2-(methoxymethoxy)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in methanol as the solvent. The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar reduction process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, alternative reducing agents such as lithium aluminum hydride (LiAlH4) may be employed depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methoxymethoxy)phenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-[2-(Methoxymethoxy)phenyl]acetaldehyde or 2-[2-(Methoxymethoxy)phenyl]acetic acid.

    Reduction: 2-[2-(Methoxymethoxy)phenyl]ethane.

    Substitution: Various substituted phenylethanol derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(Methoxymethoxy)phenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(Methoxymethoxy)phenyl)ethanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The methoxymethoxy group can enhance the compound’s solubility and bioavailability, making it more effective in its applications.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyethoxy)ethanol: A similar compound with a methoxyethoxy group instead of a methoxymethoxy group.

    Phenoxyethanol: Another related compound with a phenoxy group.

Uniqueness

2-(2-(Methoxymethoxy)phenyl)ethanol is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and interactions. This structural feature can provide distinct advantages in specific applications, such as enhanced solubility and stability.

Properties

IUPAC Name

2-[2-(methoxymethoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-12-8-13-10-5-3-2-4-9(10)6-7-11/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTROXDOEPTEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC=C1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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